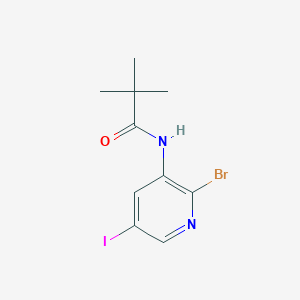
N-(2-Bromo-5-iodopyridin-3-yl)pivalamide
Übersicht
Beschreibung
N-(2-Bromo-5-iodopyridin-3-yl)pivalamide is a halogenated heterocycle . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The empirical formula for N-(2-Bromo-5-iodopyridin-3-yl)pivalamide is C10H12BrIN2O . Its molecular weight is 383.02 . The SMILES string representation is CC©©C(=O)Nc1cc(I)cnc1Br .Physical And Chemical Properties Analysis
N-(2-Bromo-5-iodopyridin-3-yl)pivalamide is a solid . Its storage class code is 11, which corresponds to combustible solids .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Catalytic Properties
Research highlights the synthesis of heterometallic coordination polymers assembled from trigonal trinuclear blocks using polypyridine spacers. These compounds exhibit diverse topologies, porosity, and catalytic properties for condensation reactions, showcasing their potential in material science and catalysis (Sotnik et al., 2015).
Direct C-H Amination
Another study demonstrates an efficient Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides at room temperature, indicating its utility in organic synthesis and the development of novel compounds (Grohmann, Wang, & Glorius, 2012).
Molecular Imaging and Diagnostics
Research into the use of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives for their photochemical properties reveals potential applications in molecular imaging, particularly in the detection and study of biological processes at the molecular level (Hirahara, Masaoka, & Sakai, 2011).
Advanced Materials and Synthesis Techniques
A study on N,N′-Bis(2,6-diisopropylphenyl)benzamidinates and -pivalamidinates of s-block metals like lithium, potassium, and calcium discusses new avenues for materials synthesis, offering insights into the preparation of novel organometallic compounds with potential applications in catalysis and materials science (Loh et al., 2014).
Apoptosis Analysis in Biomedical Research
The propidium iodide staining and flow cytometry method, while not directly related to N-(2-Bromo-5-iodopyridin-3-yl)pivalamide, illustrates a commonly used technique in biomedical research for analyzing cell apoptosis, showcasing the importance of precise analytical methods in scientific research (Riccardi & Nicoletti, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2-bromo-5-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIN2O/c1-10(2,3)9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYADPLXQGZEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207803 | |
| Record name | N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-iodopyridin-3-yl)pivalamide | |
CAS RN |
1203498-93-4 | |
| Record name | N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





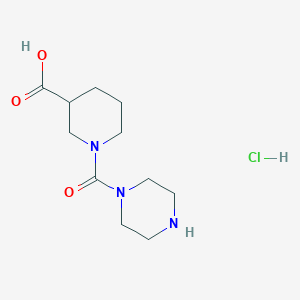
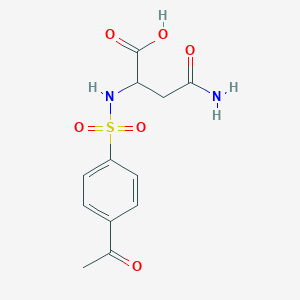
![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)


![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
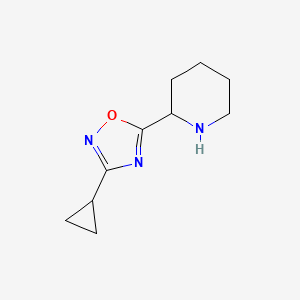


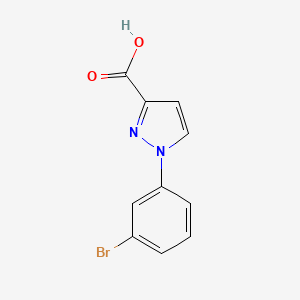
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)